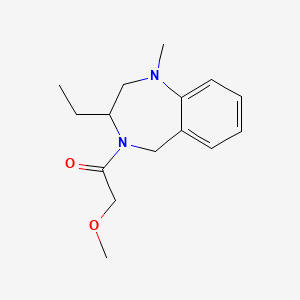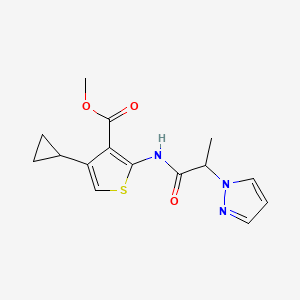![molecular formula C13H24N2O2 B7583471 2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7583471.png)
2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one is a chemical compound with a molecular formula of C12H22N2O2. It is commonly known as AH-7921 and is a synthetic opioid drug. This compound was first synthesized in the 1970s, and its use in scientific research has been gradually increasing over the years.
Mechanism of Action
AH-7921 acts as a mu-opioid receptor agonist, meaning that it binds to and activates this receptor. This activation leads to the release of endogenous opioids, such as endorphins and enkephalins, which then bind to other opioid receptors in the body. This results in a decrease in the perception of pain, as well as feelings of euphoria and sedation. However, AH-7921 has been shown to have a much lower potency and efficacy than other opioids, such as morphine and fentanyl.
Biochemical and physiological effects:
AH-7921 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the perception of pain in animal models, as well as to produce sedation and respiratory depression. It has also been shown to have effects on gastrointestinal motility, with some studies suggesting that it may have a prokinetic effect.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AH-7921 in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of opioid receptor activation specifically, without the confounding effects of other opioid receptors. However, one of the main limitations of using AH-7921 is its low potency and efficacy. This means that higher concentrations of the drug may be required to produce the desired effects, which can be problematic for some experiments.
Future Directions
There are a number of potential future directions for research on AH-7921. One area of interest is the development of more potent and selective mu-opioid receptor agonists, which could be used as analgesics with fewer side effects than current opioids. Another area of interest is the study of the role of the opioid receptor system in other physiological processes, such as immune function and inflammation. Finally, there is interest in developing new methods for the synthesis of AH-7921 and other opioid receptor ligands, which could improve the efficiency and scalability of these processes.
Synthesis Methods
The synthesis of 2-(Azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one involves a multi-step process. The first step is the reaction of 3-hydroxypyrrolidine with 1-bromo-2-(azepan-1-yl)propane in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate product, which is then subjected to a reduction reaction using sodium borohydride. The final product, AH-7921, is obtained after purification by column chromatography.
Scientific Research Applications
AH-7921 has been used extensively in scientific research as a tool to study the opioid receptor system. It has been shown to have a high affinity for the mu-opioid receptor, which is one of the three main opioid receptors in the body. This receptor is responsible for the analgesic effects of opioids, as well as their addictive properties. AH-7921 has also been used to study the role of the opioid receptor system in other physiological processes, such as gastrointestinal motility and respiratory function.
properties
IUPAC Name |
2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(14-7-4-2-3-5-8-14)13(17)15-9-6-12(16)10-15/h11-12,16H,2-10H2,1H3/t11?,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJDZYMUYDYUSD-KIYNQFGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1CC[C@@H](C1)O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7583422.png)




![(2-benzyl-2-bicyclo[2.2.1]heptanyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583452.png)
![(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583454.png)
![2-(2,6-dimethylanilino)-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7583461.png)
![3-cyclopropyl-1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7583479.png)
![[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B7583492.png)
